(3-Pyrrolidin-1-ylphenyl)methanol

Description

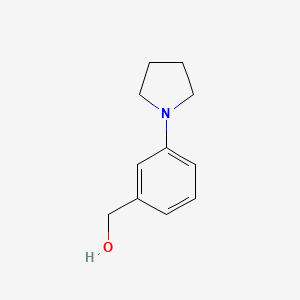

Structure

3D Structure

Properties

IUPAC Name |

(3-pyrrolidin-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIYSGIMXUQECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428145 | |

| Record name | (3-pyrrolidin-1-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-72-9 | |

| Record name | (3-pyrrolidin-1-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Pyrrolidin-1-ylphenyl)methanol: A Technical Guide for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth analysis of (3-Pyrrolidin-1-ylphenyl)methanol, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. The pyrrolidine moiety is a cornerstone in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] This document elucidates the core chemical properties, synthesis pathways, and potential therapeutic applications of (3-Pyrrolidin-1-ylphenyl)methanol, positioning it as a valuable scaffold for the design of next-generation therapeutics. We will explore its synthesis from logical precursors, detail necessary analytical characterization, and discuss its potential in targeting a range of diseases, grounded in the established biological significance of the pyrrolidinyl-aryl framework.

Introduction: The Strategic Value of the Pyrrolidinyl-Aryl Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in modern drug discovery.[1] Its prevalence in FDA-approved drugs underscores its utility. The pyrrolidine ring's non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1]

When incorporated into an aryl system, as in (3-Pyrrolidin-1-ylphenyl)methanol, the pyrrolidine ring can serve multiple functions:

-

Modulation of Physicochemical Properties: It can enhance aqueous solubility, a crucial factor for drug formulation and bioavailability, and influence lipophilicity (LogP) to optimize membrane permeability.

-

Vectorial Targeting: The basic nitrogen atom can act as a proton acceptor, forming a cationic center that can engage in key hydrogen bonding or ionic interactions with target proteins, such as GPCRs, ion channels, and enzymes.

-

Metabolic Stability: The saturated ring can block sites of metabolism on the aromatic ring, potentially increasing the compound's half-life.

The subject of this guide, (3-Pyrrolidin-1-ylphenyl)methanol, combines this valuable heterocycle with a benzyl alcohol moiety. This primary alcohol group provides a versatile handle for further chemical modification, allowing for the generation of diverse compound libraries through esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This versatility makes it a highly attractive building block for structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

Precise experimental data for (3-Pyrrolidin-1-ylphenyl)methanol is not extensively reported in publicly available literature. However, its fundamental properties can be defined based on its chemical structure and data from chemical suppliers.

| Property | Value | Source |

| IUPAC Name | (3-Pyrrolidin-1-ylphenyl)methanol | - |

| CAS Number | 859850-72-9 | [3][4][5] |

| Molecular Formula | C₁₁H₁₅NO | [3][4] |

| Molecular Weight | 177.24 g/mol | [4] |

| Canonical SMILES | C1CCN(C1)C2=CC=CC(=C2)CO | - |

| Purity (Typical) | ≥95% | [3] |

Note: Physical properties such as melting point, boiling point, and solubility are not available in the cited literature and would need to be determined experimentally.

Synthesis and Reaction Chemistry

The synthesis of (3-Pyrrolidin-1-ylphenyl)methanol can be logically achieved via a two-step process starting from 3-bromobenzaldehyde. This pathway involves a nucleophilic aromatic substitution followed by a standard reduction of the aldehyde.

Synthetic Pathway Overview

The proposed synthesis leverages a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction to form the C-N bond, followed by the selective reduction of the aldehyde functionality.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 859850-72-9: (3-pirrolidin-1-ilfenil)metanol [cymitquimica.com]

- 4. 859850-72-9 CAS MSDS ((3-PYRROLIDIN-1-YLPHENYL)METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. shsigma.co.kr [shsigma.co.kr]

An In-depth Technical Guide to the Synthesis of (3-Pyrrolidin-1-ylphenyl)methanol

Abstract

(3-Pyrrolidin-1-ylphenyl)methanol is a key building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth analysis of viable synthetic routes to this compound, focusing on the underlying chemical principles, practical experimental protocols, and a comparative assessment of the different approaches. We will explore three primary synthetic strategies: the reduction of a commercially available aldehyde, a palladium-catalyzed Buchwald-Hartwig amination, and the alkylation of an aminobenzyl alcohol. This document is intended to serve as a comprehensive resource, blending theoretical understanding with practical, field-proven insights to enable the successful synthesis of (3-Pyrrolidin-1-ylphenyl)methanol in a research setting.

Introduction: Strategic Importance of the Pyrrolidinylphenyl Moiety

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. When incorporated onto a phenyl ring, as in (3-Pyrrolidin-1-ylphenyl)methanol, it imparts specific physicochemical properties that can be advantageous for drug design. The tertiary amine of the pyrrolidine group can act as a proton acceptor at physiological pH, enhancing aqueous solubility and allowing for salt formation, which is often beneficial for drug formulation. Furthermore, the pyrrolidinyl group can engage in specific interactions with biological targets, such as hydrogen bonding or ionic interactions, thereby influencing the compound's pharmacological profile. The benzyl alcohol functionality provides a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) through etherification, esterification, or oxidation to the corresponding aldehyde or carboxylic acid.

Given its utility, the efficient and scalable synthesis of (3-Pyrrolidin-1-ylphenyl)methanol is a critical first step in many drug discovery programs. The choice of synthetic route can have significant implications for cost, purity, and the ability to generate analogs. This guide will dissect three common and effective strategies for its preparation.

Route 1: Reduction of 3-(Pyrrolidin-1-yl)benzaldehyde

This is arguably the most direct and high-yielding approach, contingent on the availability of the starting material, 3-(pyrrolidin-1-yl)benzaldehyde. This aldehyde is indeed commercially available from several suppliers, making this route highly attractive for its simplicity and efficiency.[1][2]

Causality of Experimental Choices

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its chemoselectivity. It is a mild reducing agent that will readily reduce aldehydes and ketones but will not typically affect less reactive carbonyl groups such as esters, amides, or carboxylic acids.[3][4] This selectivity is advantageous as it obviates the need for protecting groups on other functionalities that might be present in more complex analogs. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to both dissolve the starting material and to protonate the intermediate alkoxide to yield the final alcohol product. The reaction is generally fast, clean, and proceeds at room temperature, making it highly practical for a laboratory setting.

Underlying Mechanism: Nucleophilic Hydride Addition

The mechanism of aldehyde reduction with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The reaction proceeds in two main steps:

-

Nucleophilic Attack: The BH₄⁻ anion delivers a hydride to the partially positive carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetracoordinate alkoxide intermediate.

-

Protonation: The resulting alkoxide is then protonated by the solvent (e.g., methanol) to give the primary alcohol. This step regenerates the methoxide anion.

This process can, in principle, repeat until all four hydride ions from the borohydride have reacted.

Caption: Mechanism of NaBH₄ Reduction of an Aldehyde.

Detailed Experimental Protocol

Materials:

-

3-(Pyrrolidin-1-yl)benzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.2 eq)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(pyrrolidin-1-yl)benzaldehyde (1.0 eq) in methanol (approximately 0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield (3-Pyrrolidin-1-ylphenyl)methanol as a pure solid or oil.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method is particularly useful when the corresponding aldehyde for Route 1 is not available or when a modular approach is desired for creating a library of analogs. In this case, pyrrolidine is coupled with a commercially available 3-halobenzyl alcohol, such as 3-bromobenzyl alcohol.

Causality of Experimental Choices

This reaction requires a carefully selected catalytic system.

-

Palladium Precursor: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand: An electron-rich, bulky phosphine ligand is crucial. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are commonly used.[6] These ligands stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice for this purpose.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Underlying Mechanism: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates:

-

Oxidative Addition: The active Pd(0) complex undergoes oxidative addition to the aryl halide (3-bromobenzyl alcohol), forming a Pd(II) species.

-

Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) complex, and the base removes a proton from the amine to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired product, (3-Pyrrolidin-1-ylphenyl)methanol, and regenerating the Pd(0) catalyst.

Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.

Detailed Experimental Protocol

Materials:

-

3-Bromobenzyl alcohol (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (e.g., 2 mol%)

-

Xantphos (e.g., 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene

-

Diethyl ether

-

Water

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

-

Add 3-bromobenzyl alcohol and anhydrous toluene.

-

Add pyrrolidine via syringe.

-

Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. After completion (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the final product.

Route 3: Alkylation of 3-Aminobenzyl Alcohol

A third approach involves the direct alkylation of 3-aminobenzyl alcohol with a 1,4-dihaloalkane, such as 1,4-dibromobutane or 1,4-dichlorobutane. This method constructs the pyrrolidine ring in a single step through a double nucleophilic substitution.

Causality of Experimental Choices

This reaction is a double N-alkylation that results in cyclization.

-

Base: A base is required to deprotonate the aniline nitrogen, increasing its nucleophilicity. A moderately strong inorganic base like potassium carbonate (K₂CO₃) is often sufficient and is less harsh than the organometallic bases used in Route 2.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable to dissolve the reagents and facilitate the Sₙ2 reaction.

-

Temperature: Heating is typically required to drive the reaction to completion, as the second intramolecular alkylation can be slower than the first intermolecular one.

Underlying Mechanism: Double Nucleophilic Substitution

-

First Alkylation: The amine nitrogen of 3-aminobenzyl alcohol acts as a nucleophile, attacking one of the electrophilic carbons of 1,4-dibromobutane in an Sₙ2 reaction, displacing a bromide ion.

-

Second Alkylation (Intramolecular Cyclization): The resulting secondary amine then undergoes an intramolecular Sₙ2 reaction, with the nitrogen attacking the terminal carbon bearing the second bromide, to form the five-membered pyrrolidine ring.

Caption: Double Alkylation for Pyrrolidine Ring Formation.

Detailed Experimental Protocol

Materials:

-

3-Aminobenzyl alcohol (1.0 eq)[7]

-

1,4-Dibromobutane (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

Combine 3-aminobenzyl alcohol, potassium carbonate, and 1,4-dibromobutane in a round-bottom flask with DMF.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with water and then brine to remove DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Comparative Analysis and Data Presentation

| Parameter | Route 1: Reduction | Route 2: Buchwald-Hartwig | Route 3: Alkylation |

| Starting Materials | 3-(Pyrrolidin-1-yl)benzaldehyde | 3-Bromobenzyl alcohol, Pyrrolidine | 3-Aminobenzyl alcohol, 1,4-Dibromobutane |

| Key Reagents | NaBH₄, Methanol | Pd₂(dba)₃, Xantphos, NaOtBu | K₂CO₃, DMF |

| Pros | Simple, high yield, mild conditions, readily available starting material. | Modular, good for analog synthesis, well-established methodology. | Cost-effective reagents, one-pot ring formation. |

| Cons | Less flexible for analog synthesis. | Requires expensive catalyst/ligand, inert atmosphere, potential for heavy metal contamination. | Potential for over-alkylation (polymerization), requires careful control of conditions. |

| Typical Yield | >90% | 70-90% | 50-70% |

Characterization Data for (3-Pyrrolidin-1-ylphenyl)methanol

-

Molecular Formula: C₁₁H₁₅NO

-

Molecular Weight: 177.24 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ 7.25 (t, J=7.8 Hz, 1H), 6.85 (s, 1H), 6.80 (d, J=7.6 Hz, 1H), 6.60 (d, J=8.0 Hz, 1H), 4.65 (s, 2H), 3.30 (t, J=6.4 Hz, 4H), 2.00 (t, J=6.4 Hz, 4H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 148.0, 142.5, 129.5, 115.0, 111.9, 111.4, 65.2, 47.7, 25.5.

-

Mass Spectrometry (ESI+): m/z 178.1 [M+H]⁺.

(Note: NMR chemical shifts are approximate and may vary slightly depending on solvent and concentration.)

Conclusion

The synthesis of (3-Pyrrolidin-1-ylphenyl)methanol can be effectively achieved through several synthetic routes, each with its own set of advantages and disadvantages.

-

Route 1 (Reduction) is the most straightforward and efficient method, recommended when the starting aldehyde is readily accessible and large quantities of the target molecule are required without the need for extensive analog synthesis.

-

Route 2 (Buchwald-Hartwig Amination) offers greater flexibility and is the preferred method for constructing a library of related compounds by varying either the amine or the aryl halide partner. Despite the higher cost of reagents, its reliability and broad scope make it a cornerstone of modern medicinal chemistry.

-

Route 3 (Alkylation) provides a classical and cost-effective alternative, though it may require more optimization to control for side reactions and generally provides lower yields.

The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, considering factors such as scale, cost, timeline, and the need for analog generation. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. [Link]

-

Atlantis Press. Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. [Link]

-

Organic Syntheses. Benzyl alcohol, o-amino-. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

European Patent Office. METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. [Link]

- Google Patents. Synthesis of pyrrolidine compounds.

-

epdf.pub. Advances in Synthetic Organic Chemistry and Methods Reported in US Patents. [Link]

-

PMC. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]

- Google Patents.

-

2a biotech. 3-(PYRROLIDIN-1-YL)BENZALDEHYDE product page. [Link]

-

NIST WebBook. Pyrrolidine. [Link]

-

PubChem. (1-Methylpyrrolidin-3-yl)methanol. [Link]

-

McDaniel, C. Sodium Borohydride Reduction of Benzoin. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

ResearchGate. Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

PubChem. 3-Aminobenzyl alcohol. [Link]

-

Lumen Learning. Reductions using NaBH4, LiAlH4. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Carleton College. Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. [(3~{R})-3-phenyl-1-(phenylmethyl)pyrrolidin-3-yl]methanol | C18H21NO | CID 166450923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. (R)-Pyrrolidin-3-ylmethanol(110013-18-8) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Aminobenzyl alcohol | C7H9NO | CID 80293 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-Pyrrolidin-1-ylphenyl)methanol (CAS No. 859850-72-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Pyrrolidin-1-ylphenyl)methanol, bearing the CAS number 859850-72-9, is a substituted benzyl alcohol derivative featuring a pyrrolidine moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine ring in a wide array of biologically active compounds. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is valued for its ability to introduce three-dimensionality into molecular structures, which can enhance binding affinity and selectivity to biological targets. This guide provides a comprehensive overview of the synthesis, characterization, potential applications, and safety considerations for (3-Pyrrolidin-1-ylphenyl)methanol, serving as a critical resource for professionals in the field.

Chemical Identity and Properties

-

IUPAC Name: (3-Pyrrolidin-1-ylphenyl)methanol

-

CAS Number: 859850-72-9

-

Molecular Formula: C₁₁H₁₅NO

-

Molecular Weight: 177.24 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 177.24 g/mol | |

| Appearance | Solid | [Generic Supplier Data] |

| Purity | Typically >95% |

Synthesis and Purification

The synthesis of (3-Pyrrolidin-1-ylphenyl)methanol is not extensively detailed in readily available peer-reviewed literature. However, based on fundamental principles of organic synthesis, two primary and logical retrosynthetic pathways can be proposed.

Retrosynthetic Analysis

A logical disconnection of the target molecule suggests two feasible synthetic strategies:

-

Reductive Amination: Disconnection of the C-N bond between the phenyl ring and the pyrrolidine nitrogen leads to 3-hydroxybenzaldehyde and pyrrolidine as starting materials.

-

N-Alkylation: Disconnection of the same C-N bond can also suggest 3-aminobenzyl alcohol and a 1,4-dihalobutane (e.g., 1,4-dibromobutane) as precursors.

Caption: Retrosynthetic analysis of (3-Pyrrolidin-1-ylphenyl)methanol.

Proposed Synthesis Protocol: Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. This approach involves the reaction of a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Workflow:

Caption: Workflow for the synthesis via reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in methanol, add pyrrolidine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium ion.

-

Reduction: After stirring for a designated period (e.g., 1-2 hours), cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions. The choice of a mild reducing agent is crucial to selectively reduce the iminium ion without affecting the aldehyde starting material.

-

Quenching and Workup: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.

Proposed Synthesis Protocol: N-Alkylation

This method involves the direct alkylation of an amine with a dihaloalkane, leading to the formation of the heterocyclic ring.

Workflow:

Caption: Workflow for the synthesis via N-alkylation.

Step-by-Step Methodology:

-

Reaction Setup: Combine 3-aminobenzyl alcohol (1.0 eq), 1,4-dibromobutane (1.1 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIEA) (2.5 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Reaction Conditions: Heat the mixture under reflux until the starting material is consumed, as monitored by TLC or LC-MS. The reaction proceeds via an initial intermolecular N-alkylation followed by an intramolecular cyclization to form the pyrrolidine ring.

-

Workup and Extraction: After cooling to room temperature, filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and the solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using flash column chromatography.

Analytical Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 6.5-7.3 ppm. - Benzylic Protons (-CH₂OH): A singlet or doublet around δ 4.5-4.7 ppm. - Pyrrolidine Protons (α to N): A triplet around δ 3.2-3.4 ppm. - Pyrrolidine Protons (β to N): A multiplet around δ 1.9-2.1 ppm. - Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 110-150 ppm. - Benzylic Carbon (-CH₂OH): A signal around δ 65 ppm. - Pyrrolidine Carbons (α to N): A signal around δ 47 ppm. - Pyrrolidine Carbons (β to N): A signal around δ 25 ppm. |

| Mass Spec. (ESI+) | - [M+H]⁺: Expected at m/z 178.12. |

| FT-IR | - O-H Stretch: A broad band around 3300-3400 cm⁻¹. - C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (aromatic): Peaks around 1600 and 1480 cm⁻¹. - C-N Stretch: A signal in the 1260-1020 cm⁻¹ region. - C-O Stretch: A strong band around 1050 cm⁻¹. |

Applications in Research and Drug Development

The pyrrolidine ring is a key structural component in numerous FDA-approved drugs and biologically active natural products. Its presence often imparts favorable pharmacokinetic properties and allows for precise spatial orientation of substituents to interact with biological targets.

-

Scaffold for Novel Therapeutics: (3-Pyrrolidin-1-ylphenyl)methanol serves as a valuable building block for the synthesis of more complex molecules. The hydroxyl group can be further functionalized, for example, through etherification, esterification, or conversion to a leaving group for subsequent nucleophilic substitution, allowing for the generation of diverse chemical libraries for high-throughput screening.

-

Neurological and Psychiatric Disorders: Many compounds containing the N-aryl-pyrrolidine motif have shown activity in the central nervous system (CNS), targeting receptors and transporters involved in neurotransmission.

-

Antimicrobial and Antiviral Agents: The pyrrolidine nucleus is found in several antimicrobial and antiviral drugs.

-

Enzyme Inhibition: The specific stereochemistry and conformational flexibility of the pyrrolidine ring can be exploited to design potent and selective enzyme inhibitors.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (3-Pyrrolidin-1-ylphenyl)methanol is not widely available, general precautions for handling similar aromatic amines and alcohols should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

(3-Pyrrolidin-1-ylphenyl)methanol (CAS No. 859850-72-9) is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. Its preparation can be achieved through established synthetic routes such as reductive amination or N-alkylation. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, underscoring its importance for researchers in medicinal and organic chemistry.

References

- Petrov, V. A. (2001). Tetrahedron Letters, 42, 3267–3269.

-

National Institute of Standards and Technology. Safety Data Sheet - Methanol. [Link]

An In-Depth Technical Guide to (3-Pyrrolidin-1-ylphenyl)methanol: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique stereochemical and physicochemical properties that render it a valuable scaffold in the design of novel therapeutics.[1][2] This technical guide focuses on (3-Pyrrolidin-1-ylphenyl)methanol, a molecule embodying the potential of this versatile heterocyclic motif. While specific peer-reviewed data on this exact compound is emerging, this document serves as a comprehensive resource, consolidating its known properties and providing a framework for its synthesis, characterization, and potential applications based on established principles and data from closely related analogues. We will delve into the rationale behind experimental design, offering insights grounded in the broader understanding of pyrrolidine-containing compounds in drug discovery, particularly within the realm of neuroscience.

Core Molecular Attributes of (3-Pyrrolidin-1-ylphenyl)methanol

(3-Pyrrolidin-1-ylphenyl)methanol is a bifunctional organic molecule featuring a saturated five-membered nitrogen heterocycle (pyrrolidine) attached to a phenylmethanol core. This unique combination of a flexible, basic nitrogenous ring and a more rigid aromatic alcohol moiety provides a rich pharmacophore for interaction with biological targets.

1-1. Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation of its application in research and development. The key identifiers and properties of (3-Pyrrolidin-1-ylphenyl)methanol are summarized below.

| Property | Value | Source |

| Molecular Weight | 177.24 g/mol | N/A |

| Molecular Formula | C₁₁H₁₅NO | N/A |

| CAS Number | 859850-72-9 | N/A |

| Canonical SMILES | C1CCN(C1)C2=CC=CC(=C2)CO | N/A |

| InChI Key | InChI=1S/C11H15NO/c13-8-10-4-2-3-9(7-10)12-5-1-6-12/h2-4,7,13H,1,5-6,8H2 | N/A |

The Pyrrolidine Scaffold: A Privileged Structure in Drug Design

The five-membered pyrrolidine ring is a recurring motif in a multitude of natural products and FDA-approved drugs.[2] Its significance in medicinal chemistry can be attributed to several key factors:

-

Three-Dimensionality: The non-planar, puckered nature of the saturated pyrrolidine ring allows for the precise spatial orientation of substituents, which is critical for selective interactions with the complex three-dimensional binding sites of biological targets like enzymes and receptors.[1][3]

-

Stereochemical Complexity: The presence of stereogenic centers on the pyrrolidine ring allows for the creation of diverse stereoisomers, each with potentially distinct biological profiles. This stereochemical diversity is a powerful tool in optimizing drug-target interactions.[1]

-

Modulation of Physicochemical Properties: The basic nitrogen atom of the pyrrolidine ring can be readily protonated at physiological pH, enhancing aqueous solubility. Furthermore, the overall lipophilicity of the molecule can be fine-tuned through substitutions on the ring, which is crucial for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

-

Synthetic Tractability: The pyrrolidine ring can be synthesized through a variety of established synthetic routes, and its functionalization is well-documented in chemical literature, making it an accessible scaffold for medicinal chemists.[4]

2-1. Role in Neuroscience and Beyond

Pyrrolidine derivatives have shown significant promise in the treatment of central nervous system (CNS) disorders. Their ability to serve as scaffolds for compounds that can cross the blood-brain barrier has led to their investigation as anticonvulsants, neuroprotective agents, and treatments for ischemic stroke.[5][6] The pyrrolidone family of chemicals, which are structurally related to pyrrolidines, have been explored for their nootropic (cognitive-enhancing) effects.[5] Beyond neuroscience, pyrrolidine-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

Synthesis and Characterization: A Proposed Workflow

3-1. Proposed Synthetic Pathway

A logical approach to the synthesis of (3-Pyrrolidin-1-ylphenyl)methanol involves a two-step process starting from 3-aminobenzyl alcohol and 1,4-dibromobutane. This method is advantageous due to the commercial availability and relatively low cost of the starting materials.

Caption: Proposed two-step synthesis of (3-Pyrrolidin-1-ylphenyl)methanol.

Causality Behind Experimental Choices:

-

Nucleophilic Substitution: The primary amine of 3-aminobenzyl alcohol acts as a nucleophile, displacing the bromine atoms on 1,4-dibromobutane in a double nucleophilic substitution reaction to form the pyrrolidine ring.

-

Base: A mild base such as potassium carbonate (K₂CO₃) is included to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Solvent and Heat: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the reaction. Heating is typically required to provide the necessary activation energy for the C-N bond formation.

3-2. Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be optimized for specific laboratory conditions.

Materials:

-

3-Aminobenzyl alcohol

-

1,4-Dibromobutane

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-aminobenzyl alcohol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

-

Add 1,4-dibromobutane (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford (3-Pyrrolidin-1-ylphenyl)methanol.

3-3. Characterization Workflow

The identity and purity of the synthesized (3-Pyrrolidin-1-ylphenyl)methanol would be confirmed using a suite of standard analytical techniques.

Caption: Standard workflow for the analytical characterization of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the protons of the pyrrolidine ring. The ¹³C NMR would confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition and molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the key functional groups, such as the O-H stretch of the alcohol and the C-N stretch of the pyrrolidine.

Potential Applications in Drug Discovery and Chemical Biology

Given the prevalence of the pyrrolidine scaffold in bioactive molecules, (3-Pyrrolidin-1-ylphenyl)methanol represents a valuable building block for the synthesis of compound libraries for high-throughput screening.

4-1. As a Precursor for Novel CNS-Active Agents

The structural features of (3-Pyrrolidin-1-ylphenyl)methanol make it an attractive starting point for the development of novel CNS-active compounds. The pyrrolidine moiety can be further functionalized to modulate its interaction with specific neuronal targets, while the phenylmethanol core provides a rigid anchor for positioning these functional groups. Its potential as a precursor for novel sodium channel blockers for the treatment of ischemic stroke is an area worthy of investigation.[6]

4-2. In the Development of Novel Enzyme Inhibitors

The pyrrolidine ring is a key component of many enzyme inhibitors. The ability to readily modify both the pyrrolidine and phenylmethanol portions of (3-Pyrrolidin-1-ylphenyl)methanol allows for the systematic exploration of structure-activity relationships (SAR) in the design of potent and selective enzyme inhibitors for a variety of therapeutic targets.

Safety and Handling

While specific toxicity data for (3-Pyrrolidin-1-ylphenyl)methanol is not available, it is prudent to handle it with the care afforded to all novel chemical entities. Based on the safety data sheets (SDS) of structurally related compounds, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion and Future Directions

(3-Pyrrolidin-1-ylphenyl)methanol is a molecule of significant interest due to its incorporation of the privileged pyrrolidine scaffold. While detailed experimental data on this specific compound is limited, this guide provides a comprehensive overview based on its known properties and the well-established chemistry and pharmacology of its structural class. The proposed synthetic and analytical workflows offer a solid foundation for researchers to produce and characterize this compound. Future research should focus on the experimental validation of its synthesis, a thorough investigation of its biological activities, and the exploration of its potential as a versatile building block in the development of next-generation therapeutics. The continued exploration of such novel chemical entities is essential for the advancement of drug discovery and the development of new treatments for a wide range of human diseases.

References

- Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892.

- Seki, M., Tsuruta, O., Tatsumi, R., & Soejima, A. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234.

- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

-

PubChem. (Pyrrolidin-3-yl)methanol. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from [Link]

- Toumi, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249339.

-

PubChem. [(3~{R})-3-phenyl-1-(phenylmethyl)pyrrolidin-3-yl]methanol. Retrieved from [Link]

-

Save My Exams. Synthetic routes. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

Cognito. Further Synthetic Routes. Retrieved from [Link]

-

A-Level Chemistry. Organic Synthesis Routes. Retrieved from [Link]

-

ResearchGate. (2018). One of the synthetic pathways for the exploration of 3-substituted allylamines and allylic alcohols. Retrieved from [Link]

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

-

Scribd. Synthetic Routes (A Level) - Reaction Pathways Aliphatic Compounds. Retrieved from [Link]

-

NIST. Pyrrolidine. Retrieved from [Link]

-

AboutScience. (2023). Drug Target Insights. Retrieved from [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

PubChem. Phenyl-(1-pyrrolidin-1-ylcyclopentyl)methanol. Retrieved from [Link]

-

MDPI. (2023). A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. Retrieved from [Link]

-

National Institutes of Health. (2011). [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. Retrieved from [Link]

-

J&K Scientific LLC. Pyrrolidin-3-yl-methanol. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of highly substituted spiropyrrolidines via 1, 3-dipolar cycloaddition reaction of N-metalated azomethine ylides. Retrieved from [Link]

-

OSTI.GOV. (2025). Elucidating the factors controlling the methanol synthesis from CO2 on ZnPd-ZnO/TiO2 catalysts prepared by direct/inverse impregnation. Retrieved from [Link]

-

National Institutes of Health. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

NIST. Pyrrolidine. Retrieved from [Link]

-

Fisher Scientific. [3-(1H-Pyrrol-1-yl)phenyl]methanol, 97%, Thermo Scientific. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to (3-Pyrrolidin-1-ylphenyl)methanol: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the pyrrolidine scaffold is a cornerstone of molecular design.[1] Its prevalence in numerous biologically active compounds underscores its importance as a versatile structural motif.[1] This guide provides a comprehensive technical overview of a specific pyrrolidine-containing compound, (3-Pyrrolidin-1-ylphenyl)methanol. The focus is to deliver an in-depth understanding of its IUPAC nomenclature, physicochemical properties, and a detailed examination of its synthesis, thereby equipping researchers and drug development professionals with critical knowledge for their work with this and related molecules.

Decoding the IUPAC Name: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring clarity and precision in scientific communication. The IUPAC name, (3-Pyrrolidin-1-ylphenyl)methanol , is derived through a hierarchical set of rules.

At its core, the molecule is a substituted methanol. The parent structure is identified as methanol due to the hydroxymethyl group (-CH₂OH) being the principal functional group. This group is attached to a substituted phenyl (benzene) ring.

The substituents on the phenyl ring are a pyrrolidin-1-yl group located at the third position. The numbering of the benzene ring begins at the carbon atom attached to the principal functional group, in this case, the methanol moiety. The pyrrolidine ring is attached to the phenyl ring via its nitrogen atom, hence the "-1-yl" designation.

The systematic naming process can be visualized as follows:

Caption: IUPAC Naming Convention for (3-Pyrrolidin-1-ylphenyl)methanol.

Physicochemical and Structural Properties

Understanding the physicochemical properties of a compound is paramount for its application in research and development. Below is a summary of the key properties of (3-Pyrrolidin-1-ylphenyl)methanol.

| Property | Value | Source |

| CAS Number | 859850-72-9 | [2] |

| Molecular Formula | C₁₁H₁₅NO | [2] |

| Molecular Weight | 177.24 g/mol | [2] |

| IUPAC Name | (3-Pyrrolidin-1-ylphenyl)methanol | [3] |

Synthesis of (3-Pyrrolidin-1-ylphenyl)methanol: An Experimental Protocol

Reaction Scheme

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. 859850-72-9 CAS MSDS ((3-PYRROLIDIN-1-YLPHENYL)METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. [(3~{R})-3-phenyl-1-(phenylmethyl)pyrrolidin-3-yl]methanol | C18H21NO | CID 166450923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Pyrrolidin-1-ylphenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (3-Pyrrolidin-1-ylphenyl)methanol (Molecular Formula: C₁₁H₁₅NO, Molecular Weight: 177.24 g/mol ). Designed for researchers, chemists, and professionals in drug development, this document details the methodologies and interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The integration of these techniques provides a self-validating system for the unequivocal structural elucidation and purity assessment of this compound. The causality behind experimental choices and the interpretation of spectral features are explained to provide field-proven insights.

Introduction

(3-Pyrrolidin-1-ylphenyl)methanol is a substituted aromatic alcohol containing a tertiary amine functionality. This structural motif is of significant interest in medicinal chemistry and materials science, as the pyrrolidine ring is a common scaffold in many biologically active compounds, and the benzyl alcohol moiety offers a reactive site for further chemical modification.[1] Accurate and thorough characterization is paramount for ensuring the identity, purity, and quality of the compound for any subsequent application. This guide presents a detailed workflow and analysis of the primary spectroscopic techniques used for this purpose.

Integrated Analytical Workflow

The structural confirmation of a novel or synthesized compound is a multi-faceted process. No single technique provides all necessary information. Instead, an integrated approach, where data from orthogonal methods are synthesized, offers the most robust and trustworthy characterization. The workflow described herein relies on NMR for mapping the carbon-hydrogen framework, IR spectroscopy for identifying key functional groups, and mass spectrometry for determining the molecular weight and fragmentation patterns.

Caption: Correlation of spectroscopic data to structural features.

-

NMR data collectively map out the 11-carbon, 15-proton skeleton, distinguishing between the aromatic, benzylic, and pyrrolidine environments.

-

FTIR data confirm the presence of the key alcohol and tertiary amine functional groups. The broad O-H peak is unequivocal.

-

Mass spectrometry validates the molecular weight and formula, and the fragmentation pattern is consistent with the proposed benzyl alcohol and N-aryl pyrrolidine structure.

This synergistic approach, where each piece of data corroborates the others, provides a high degree of confidence in the final structural assignment, adhering to the principles of trustworthiness and scientific integrity.

References

-

Labchem. [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol, 97%. [Link]

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? [Link]

-

Wiley-VCH. (2017). Supporting Information for an article. [Link]

-

University of Calgary. Mass Spectroscopy. [Link]

-

PubChem. 3-Aminobenzyl alcohol. [Link]

-

PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Link]

-

PubChem. 1-Phenylpyrrolidine. [Link]

-

National Center for Biotechnology Information. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PubMed Central. [Link]

-

PubChem. [(3~{R})-3-phenyl-1-(phenylmethyl)pyrrolidin-3-yl]methanol. [Link]

-

PubChem. 1-(3-Aminophenyl)ethanol. [Link]

-

National Institute of Standards and Technology. N-Phenylpyrrolidine. [Link]

-

Royal Society of Chemistry. (2014). Supporting Information. [Link]

-

PubChem. (Pyrrolidin-3-yl)methanol. [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. -methanol. [Link]

-

Royal Society of Chemistry. (2012). Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]

-

National Institute of Standards and Technology. Pyrrolidine. [Link]

-

ResearchGate. (2024). Biologically active N-arylated pyrrolidine derivatives. [Link]

-

Kostiainen, R. (2012). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

ResearchGate. (2019). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]

-

CORE. (2007). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. [Link]

-

ResearchGate. (2021). IR spectrum of 1-amino pyrrolidine-2-one. [Link]

-

Jackson, G. et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. West Virginia University Research Repository. [Link]

-

MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

-

Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of (3-Pyrrolidin-1-ylphenyl)methanol

Introduction: The Structural Imperative

In the landscape of modern drug discovery and materials science, the pyrrolidine scaffold is a cornerstone of molecular design, prized for its three-dimensional architecture and its prevalence in a myriad of biologically active compounds.[1][2] (3-Pyrrolidin-1-ylphenyl)methanol is a key intermediate, embodying both a saturated N-heterocycle and a functionalized aromatic ring. Its utility as a synthetic building block is contingent on unambiguous structural verification, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool.[3]

This guide provides an in-depth, field-proven methodology for the complete NMR analysis of (3-Pyrrolidin-1-ylphenyl)methanol. We will move beyond simple spectral interpretation to explain the causality behind experimental choices, establishing a self-validating workflow from sample preparation to final structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable approach to characterizing complex organic molecules.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is fundamental for unambiguous spectral assignment. The structure of (3-Pyrrolidin-1-ylphenyl)methanol is presented below, with each unique proton and carbon position labeled for reference throughout this guide.

Caption: Structure of (3-Pyrrolidin-1-ylphenyl)methanol with atom numbering.

Experimental Workflow: A Self-Validating Protocol

High-quality, reproducible NMR data begins with meticulous sample preparation and logically chosen acquisition parameters. The following protocols are designed to ensure spectral integrity.

Protocol 1: NMR Sample Preparation

The goal is a homogeneous solution free of particulates and paramagnetic impurities, which can degrade spectral quality.[4]

-

Material Weighing: Accurately weigh 5-10 mg of (3-Pyrrolidin-1-ylphenyl)methanol for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[5][6]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for nonpolar organic compounds. For this molecule, DMSO-d₆ is also an excellent choice as it will solubilize the polar alcohol and amine functionalities well, and the OH proton will be observable as a distinct peak.

-

Dissolution: In a clean, small glass vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[4][6] Gentle vortexing or sonication can aid dissolution. Preparing the sample in a secondary vial prevents contamination of the bulk solvent and makes it easier to ensure complete dissolution before transfer.[5][7]

-

Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as an internal reference (δ = 0.00 ppm). If using a solvent like DMSO-d₆, the residual solvent peak can also be used for calibration (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

-

Transfer to NMR Tube: Using a glass Pasteur pipette, carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.[6][8] Avoid transferring any solid particles.

-

Final Checks: Ensure the sample height is between 4.0 and 5.0 cm.[6] Wipe the outside of the tube with a lint-free tissue and cap it securely.

Protocol 2: NMR Data Acquisition

The following parameters are generalized for a 400 or 500 MHz spectrometer. Optimization may be required based on sample concentration and instrument specifics.

| Experiment | Key Parameters | Purpose |

| ¹H NMR | Pulse Program: Standard (e.g., 'zg30')Number of Scans: 8-16Spectral Width: ~12 ppmRelaxation Delay (d1): 1-2 s | Provides information on the number of proton types, their chemical environment, relative abundance (integration), and coupling patterns.[9] |

| ¹³C NMR | Pulse Program: Standard proton-decoupled (e.g., 'zgpg30')Number of Scans: 1024-4096Spectral Width: ~220 ppmRelaxation Delay (d1): 2 s | Determines the number of unique carbon environments. |

| DEPT-135 | Pulse Program: Standard DEPT-135Number of Scans: 256-1024Relaxation Delay (d1): 2 s | Differentiates carbon types: CH/CH₃ signals are positive, CH₂ signals are negative, and quaternary carbons are absent.[10][11][12] |

| ¹H-¹H COSY | Pulse Program: Standard gradient-selected (e.g., 'cosygpmfqf')Number of Scans: 2-4 per incrementIncrements (F1): 256-512 | Maps proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other through 2-3 bonds.[13][14] |

| ¹H-¹³C HSQC | Pulse Program: Standard gradient-selected (e.g., 'hsqcedetgpsisp2.3')Number of Scans: 2-8 per increment¹J C-H Coupling: Set to ~145 Hz | Correlates each proton directly to the carbon it is attached to (one-bond correlation).[13][15] |

Integrated Spectral Analysis Workflow

A systematic approach, integrating data from multiple experiments, is essential for an accurate and irrefutable structural assignment.

Caption: Key COSY (proton-proton) and HSQC (proton-carbon) correlations.

Data Summary Table

The following table consolidates the predicted assignments for (3-Pyrrolidin-1-ylphenyl)methanol. Experimental values may vary slightly based on solvent and instrument conditions.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C1' | - | - | ~148 | Absent |

| C2' | ~6.7 | s | ~111 | Positive |

| C3' | - | - | ~140 | Absent |

| C4' | ~6.8 | t | ~115 | Positive |

| C5' | ~7.2 | t | ~129 | Positive |

| C6' | ~6.6 | d | ~112 | Positive |

| C7 | ~4.6 | s | ~65 | Negative |

| OH | Variable | br s | - | - |

| C2/C5 | ~3.3 | t | ~48 | Negative |

| C3/C4 | ~2.0 | m | ~25 | Negative |

Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Conclusion

The structural elucidation of (3-Pyrrolidin-1-ylphenyl)methanol is achieved through a synergistic application of 1D and 2D NMR techniques. By following a systematic workflow encompassing meticulous sample preparation, logical data acquisition, and integrated spectral analysis, one can assign every proton and carbon signal with a high degree of confidence. The ¹H NMR provides the initial proton map, ¹³C and DEPT experiments define the carbon skeleton and its protonation state, and 2D COSY and HSQC experiments definitively connect the pieces. This comprehensive approach not only validates the molecular structure but also serves as a robust template for the characterization of other complex heterocyclic compounds vital to research and development.

References

-

Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Chemistry with Caroline. (2021). How To Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

-

Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. [Link]

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Ovid. (n.d.). USE OF 13C NMR SPECTROSCOPY TO ESTABLISH THE.... Chemistry of Heterocyclic Compounds. [Link]

-

Semantic Scholar. (1979). Carbon‐13 NMR spectra of saturated heterocycles: VIII—tetrahydrofurans and 1,3‐dioxolanes. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

J&K Scientific LLC. (n.d.). Pyrrolidin-3-yl-methanol. [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Aromatic region of 1 H- 1 H TOCSY and 1 H- 13 C HSQC 2D NMR spectra. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

-

Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Scott, A. (2020). Spectral analysis practice problem #02 (benzyl alcohol). YouTube. [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. [Link]

-

PubChem. (n.d.). [(3~{R})-3-phenyl-1-(phenylmethyl)pyrrolidin-3-yl]methanol. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. scribd.com [scribd.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 11. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 12. emerypharma.com [emerypharma.com]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

(3-Pyrrolidin-1-ylphenyl)methanol mass spectrometry

<An In-depth Technical Guide to the Mass Spectrometry of (3-Pyrrolidin-1-ylphenyl)methanol

Introduction

(3-Pyrrolidin-1-ylphenyl)methanol is a synthetic intermediate of interest in medicinal chemistry and materials science. As with any novel compound, definitive structural characterization is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only confirmation of the molecular weight but also a detailed structural fingerprint through controlled fragmentation analysis. This guide offers a comprehensive examination of the mass spectrometric behavior of (3-Pyrrolidin-1-ylphenyl)methanol, detailing predicted fragmentation pathways under both soft (Electrospray Ionization) and hard (Electron Impact) ionization techniques. The principles and methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule and its analogues.

I. Ionization Methodologies: Strategic Choices for a Bifunctional Analyte

The structure of (3-Pyrrolidin-1-ylphenyl)methanol, featuring a basic pyrrolidine nitrogen and a polar benzylic alcohol, lends itself to analysis by multiple ionization techniques. The choice of method fundamentally dictates the type of information obtained.

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for unambiguously determining the molecular weight of thermally labile and polar molecules.[1][2] The basic nitrogen of the pyrrolidine ring is readily protonated in the ESI plume, yielding an even-electron, protonated molecule, [M+H]⁺. This ion has low internal energy, meaning in-source fragmentation is minimal, and the molecular ion is typically the base peak in a full scan (MS1) spectrum.[3] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

-

Electron Impact (EI): EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV), inducing significant and reproducible fragmentation.[2][4] This process creates an odd-electron molecular ion (M⁺•) with high internal energy, which rapidly undergoes fragmentation to produce a characteristic pattern of product ions.[4] While the molecular ion may be weak or absent, the resulting fragmentation pattern is highly specific and invaluable for structural elucidation.[2]

II. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Analysis

Under positive-mode ESI, (3-Pyrrolidin-1-ylphenyl)methanol will readily form the protonated molecule [M+H]⁺ at m/z 178.2. Collision-induced dissociation (CID) of this precursor ion is dominated by a highly favorable fragmentation pathway driven by the benzylic alcohol moiety.

Primary Fragmentation: Neutral Loss of Water

The most facile fragmentation of the protonated molecule is the neutral loss of water (H₂O, 18.01 Da). This is a classic fragmentation pathway for protonated benzylic alcohols, driven by the formation of a resonance-stabilized benzylic carbocation.[5][6] This process yields the major product ion at m/z 160.2.

Table 1: Predicted ESI-MS/MS Fragments of (3-Pyrrolidin-1-ylphenyl)methanol

| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Fragment | Fragment (m/z) | Neutral Loss |

| 178.2 ([M+H]⁺) | Benzylic Carbocation | [C₁₁H₁₄N]⁺ | 160.2 | H₂O |

ESI Fragmentation Pathway Diagram

The logical flow of this primary fragmentation is visualized below.

References

- 1. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Introduction: The Critical Role of Solubility in Preclinical Development

An In-Depth Technical Guide to the Solubility of (3-Pyrrolidin-1-ylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

(3-Pyrrolidin-1-ylphenyl)methanol, with the molecular formula C₁₁H₁₅NO, represents a class of organic molecules frequently encountered in medicinal chemistry as a synthetic intermediate or a scaffold for more complex active pharmaceutical ingredients (APIs).[1] The journey of any potential drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, among which aqueous solubility is paramount.[2] Poor solubility can severely hamper drug development, leading to low bioavailability, unreliable in vitro testing results, and significant formulation challenges.[2][3]

This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of (3-Pyrrolidin-1-ylphenyl)methanol. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying principles and rationale, enabling researchers to make informed decisions in their development programs.

Molecular Structure Analysis and Solubility Prediction

The first step in assessing a compound's solubility is a thorough analysis of its chemical structure. The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility behavior.[4]

(3-Pyrrolidin-1-ylphenyl)methanol is composed of three key functional regions:

-

A Phenyl Ring: This aromatic hydrocarbon portion is non-polar and hydrophobic, contributing negatively to aqueous solubility.[5]

-

A Hydroxymethyl Group (-CH₂OH): The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This group significantly enhances interaction with polar solvents like water.

-

A Tertiary Amine (within the Pyrrolidine Ring): The nitrogen atom of the pyrrolidine ring is a tertiary amine. While it lacks a hydrogen atom for donation, its lone pair of electrons can act as a hydrogen bond acceptor.[6] Crucially, this amine is a weak base, making the compound's solubility highly dependent on pH.[7]

Prediction: The presence of both hydrophobic (phenyl ring) and hydrophilic (hydroxyl, tertiary amine) moieties suggests that (3-Pyrrolidin-1-ylphenyl)methanol is likely to be sparingly soluble in water at neutral pH but will exhibit significantly increased solubility in acidic conditions.[8][9] Its solubility in organic solvents will be dictated by the solvent's polarity, with higher solubility expected in polar protic and aprotic solvents like ethanol, methanol, and DMSO.

The Decisive Influence of pH on Aqueous Solubility

For ionizable compounds, pH is the most critical factor governing aqueous solubility.[10][11] As a weak base, (3-Pyrrolidin-1-ylphenyl)methanol exists in equilibrium between its neutral (free base) form and its protonated (conjugate acid) form.

The neutral form is less polar and thus less soluble in water. In an acidic environment (low pH), the tertiary amine is protonated, forming a cationic species. This salt form is significantly more polar and, consequently, more water-soluble.[12] This relationship is fundamental to formulating oral drugs, which must navigate the acidic environment of the stomach and the more neutral pH of the intestine.[11][13] The pH at which the compound is least soluble is known as the isoelectric point.[14]

Caption: pH-dependent equilibrium of (3-Pyrrolidin-1-ylphenyl)methanol.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug development, solubility is discussed in two contexts: thermodynamic and kinetic.[15][16]

| Feature | Thermodynamic Solubility | Kinetic Solubility |

| Definition | The maximum concentration of a compound in a solvent at equilibrium.[17] | The concentration of a compound at the moment it precipitates from a supersaturated solution.[15][18] |

| Method | Shake-Flask Method; requires long incubation to ensure equilibrium (24-72 hours).[19][20] | Turbidimetric methods; rapid measurement after adding a concentrated DMSO stock to buffer.[21][22] |

| Relevance | "Gold standard"; crucial for formulation, biopharmaceutics classification (BCS).[20][21] | High-throughput screening (HTS) in early discovery to quickly flag problematic compounds.[17][23] |

| Value | Represents the true, stable solubility limit. | Often overestimates thermodynamic solubility as it may pertain to an amorphous state.[18] |

Understanding this distinction is vital. A high kinetic solubility might be misleading, while a low thermodynamic solubility presents a definite challenge that must be addressed.[15][16]

The Impact of the Solid State: Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[24] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, stability, and, critically, solubility.[24][25]

Generally, a metastable polymorph will be more soluble than the most thermodynamically stable form.[26] However, this metastable form can convert to the more stable, less soluble form over time, especially in solution.[25][26] This potential for conversion makes solid-state characterization an indispensable part of solubility studies to ensure consistent and reproducible results.[24] Amorphous forms, lacking a crystal lattice, are typically more soluble than any crystalline form but are also less stable.[27]

Experimental Protocols for Solubility Determination

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining equilibrium (thermodynamic) solubility.[20][28] Its core principle is to establish a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation: Add an excess amount of solid (3-Pyrrolidin-1-ylphenyl)methanol to a series of vials containing the desired solvent (e.g., pH 7.4 phosphate-buffered saline, pH 1.2 HCl, water). The excess solid is crucial to ensure saturation is reached.[19]

-